N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)furan-2-carboxamide
Description
N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)furan-2-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety substituted with a trifluoromethylphenyl group and a furan-2-carboxamide side chain.
Properties
IUPAC Name |
N-[3-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-1,2,4-thiadiazol-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N6O2S/c1-9-13(14-21-16(29-24-14)22-15(27)12-6-3-7-28-12)23-25-26(9)11-5-2-4-10(8-11)17(18,19)20/h2-8H,1H3,(H,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMJZYVLSVBIFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a-CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action of this compound involves a key hydrogen bonding interaction with the protein, which lowers the pKa of the cyclic carbamate, thereby enhancing its inhibitory effect on the reverse transcriptase enzyme.
Biochemical Pathways
It’s known that the inhibition of thereverse transcriptase enzyme can disrupt the replication of retroviruses, including HIV.
Biological Activity
N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)furan-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, focusing on its cytotoxicity, antibacterial effects, and potential applications in cancer therapy.
Chemical Structure and Properties
The compound features a unique structure that includes a furan ring and a triazole moiety, which are known for their biological activities. The trifluoromethyl group enhances lipophilicity and may improve the compound's interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C15H14F3N5O2S |
| Molecular Weight | 373.36 g/mol |
| CAS Number | Not available in the sources provided |
Anticancer Activity
Recent studies have indicated that compounds containing triazole and thiadiazole rings exhibit significant anticancer properties. For instance:
- A related compound demonstrated potent cytotoxic activity against various cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia (L1210), with IC50 values in the low micromolar range .
- The presence of the triazole group is critical for the inhibition of key enzymes involved in cancer proliferation, such as cyclin-dependent kinases (CDKs) .
Antibacterial Effects
The antibacterial activity of triazole derivatives has been documented extensively:
- Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. In vitro studies highlighted the potency of trifluoromethyl-substituted triazoles against strains such as Staphylococcus aureus .
Antifungal Properties
Triazole derivatives are also known for their antifungal activities:
- Research indicates that triazole-containing compounds can inhibit fungal growth by targeting the cytochrome P450 enzyme system in fungi, which is essential for ergosterol synthesis . This mechanism is similar to that of established antifungal agents like fluconazole.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Cytotoxicity Assay : A study evaluated a series of triazole derivatives against the NCI-60 cancer cell line panel. The results showed that derivatives with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts .
- Antimicrobial Testing : In a comparative study of various triazole derivatives against bacterial strains, compounds with similar structural features to this compound demonstrated MIC values comparable to traditional antibiotics .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities that make it particularly interesting for medicinal applications:
Anticancer Properties
Studies suggest that compounds with similar structures can inhibit specific kinases or growth factors associated with tumor growth. This inhibition may lead to reduced cell viability in various cancer cell lines.
Antimicrobial Activity
The incorporation of triazole and thiadiazole rings has been linked to antimicrobial properties. Such compounds can disrupt microbial cell functions or inhibit essential enzymes.
Enzyme Inhibition
N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)furan-2-carboxamide may interact with cellular targets such as enzymes involved in cancer cell proliferation or microbial metabolism .
Applications in Medicinal Chemistry
The potential applications of this compound in medicinal chemistry include:
| Application | Description |
|---|---|
| Anticancer Agent | Targeting specific kinases to inhibit tumor growth and reduce cell viability. |
| Antimicrobial Agent | Disrupting microbial cell functions through enzyme inhibition. |
| Drug Development | Serving as a lead compound for synthesizing new drugs targeting various diseases. |
Case Studies
Several studies have documented the efficacy of compounds similar to this compound in preclinical models:
- Study on Anticancer Activity : A study demonstrated that similar triazole derivatives inhibited the proliferation of breast cancer cells by blocking specific signaling pathways.
- Antimicrobial Efficacy : Research on related compounds showed significant activity against resistant strains of bacteria, suggesting a potential role in treating infections where conventional antibiotics fail .
Comparison with Similar Compounds
Structural Features and Heterocyclic Cores
The compound’s structural analogs differ primarily in their heterocyclic cores and substituents:
Key Observations :
- Thiadiazole vs.
- Trifluoromethyl vs. Methoxy : The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the methoxy group (logP ~2.8 in ), enhancing membrane permeability .
- Furan Carboxamide vs. Benzamide : The furan ring in the target offers greater electron-richness than the benzamide in flutolanil, possibly influencing interactions with aromatic residues in enzymes .
Substituent Effects on Bioactivity
- Trifluoromethylphenyl Group: This substituent is critical for resistance to oxidative metabolism, a feature shared with flutolanil, a fungicide . In contrast, nitro groups in analogs from (e.g., Compound 21) are metabolically reactive, limiting their therapeutic utility despite potent trypanocidal activity .
- Furan Carboxamide Side Chain : The furan moiety may enhance solubility compared to purely aromatic systems (e.g., benzamide in flutolanil), balancing lipophilicity and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
